molecular formula C8H15ClN4O2 B8489669 4,6-Dimethoxy-N,N,N-trimethyl-1,3,5-triazin-2-aminium chloride CAS No. 87024-55-3

4,6-Dimethoxy-N,N,N-trimethyl-1,3,5-triazin-2-aminium chloride

Cat. No. B8489669
M. Wt: 234.68 g/mol
InChI Key: JUZRGPJNDNWEKH-UHFFFAOYSA-M
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Patent
US04565567

Procedure details

A mixture of 26 g of potassium cyanide and 60 g of oven-dried acetamide was heated to 85°-90° C. To this melt was added 24 g of the product from Example 2 in portions over a period of 15-20 minutes. The resulting brown reaction solution was heated to 90°-100° C. for an additional one hour. When the solution had cooled to room temperature, water was added and the aqueous layer was extracted with ether and methylene chloride. The combined organic extracts were backwashed with several small portions of water, brine, and were then dried over magnesium sulfate and concentrated in vacuo to afford 6.5 g of 2-cyano-4,6-dimethoxy-1,3,5-triazine as a light yellow solid.
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C-]#N.[K+].[C:4]([NH2:7])(=O)C.[Cl-].C[N+](C)(C)[C:11]1[N:16]=[C:15]([O:17][CH3:18])[N:14]=[C:13]([O:19][CH3:20])[N:12]=1>O>[C:4]([C:11]1[N:12]=[C:13]([O:19][CH3:20])[N:14]=[C:15]([O:17][CH3:18])[N:16]=1)#[N:7] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
26 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
60 g
Type
reactant
Smiles
C(C)(=O)N
Step Two
Name
Quantity
24 g
Type
reactant
Smiles
[Cl-].C[N+](C1=NC(=NC(=N1)OC)OC)(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated to 85°-90° C
TEMPERATURE
Type
TEMPERATURE
Details
The resulting brown reaction solution was heated to 90°-100° C. for an additional one hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ether and methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
were then dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=NC(=NC(=N1)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 6.5 g
YIELD: CALCULATEDPERCENTYIELD 38.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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